Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate

Vue d'ensemble

Description

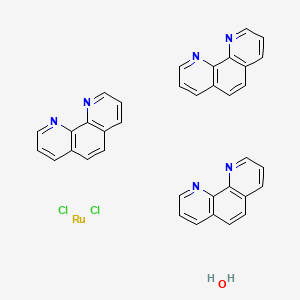

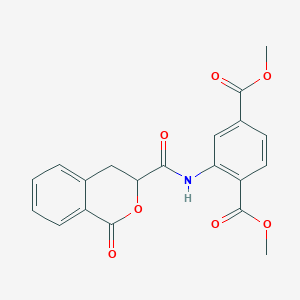

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is a coordination complex of ruthenium with the formula [Ru(phen)3]Cl2·xH2O. This compound is known for its vibrant orange to red color and is widely used in various scientific research fields due to its unique photophysical and photochemical properties .

Mécanisme D'action

Target of Action

The primary target of Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is oxygen . Oxygen plays a crucial role in various biological processes, including energy production, immune response, and cellular respiration.

Mode of Action

This compound interacts with its target, oxygen, through a process known as fluorescence quenching . This interaction results in changes in the fluorescence properties of the compound, which can be used to monitor oxygen levels in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with oxygen. By quenching fluorescence in the presence of oxygen, this compound can serve as a probe for oxygen levels in biological systems . This can provide valuable information about cellular oxygenation status and may have implications for understanding and treating conditions related to hypoxia or oxidative stress.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as light exposure and air exposure should be avoided as they may affect the compound’s stability . Additionally, the compound’s action and efficacy may be influenced by the oxygen concentration in the environment, as its primary mode of action involves interaction with oxygen .

Analyse Biochimique

Biochemical Properties

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is known to interact with oxygen, triggering fluorescence quenching . This property allows it to be used in the study of oxygen-sensitive biochemical reactions .

Cellular Effects

The compound’s oxygen sensitivity has been investigated in chicken embryo chorioallantoic membrane . The phototoxicity of this compound suggests it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with oxygen . This interaction leads to fluorescence quenching, which can be used to study oxygen-dependent processes .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Its oxygen sensitivity was investigated in chicken embryo chorioallantoic membrane , suggesting potential for further in vivo studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is typically synthesized by reacting ruthenium trichloride with 1,10-phenanthroline in an aqueous solution. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with an appropriate solvent .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for larger scale production. This includes controlling the reaction temperature, concentration of reactants, and purification processes to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

Reduction: It can be reduced to lower oxidation states.

Substitution: Ligand substitution reactions where the 1,10-phenanthroline ligands can be replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ceric ammonium nitrate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Ligand exchange reactions often use other nitrogen-containing ligands under mild heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands .

Applications De Recherche Scientifique

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tris(2,2’-bipyridine)ruthenium(II) chloride

- Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate

- Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate

Uniqueness

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is unique due to its specific ligand environment provided by 1,10-phenanthroline, which imparts distinct photophysical properties compared to other similar ruthenium complexes. This makes it particularly useful in applications requiring specific light absorption and emission characteristics .

Propriétés

IUPAC Name |

dichlororuthenium;1,10-phenanthroline;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H8N2.2ClH.H2O.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h3*1-8H;2*1H;1H2;/q;;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNGRGQLNAWTJI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.Cl[Ru]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26Cl2N6ORu | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746558 | |

| Record name | Dichlororuthenium--1,10-phenanthroline--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

730.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207802-45-7 | |

| Record name | Dichlororuthenium--1,10-phenanthroline--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B2956886.png)

![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/new.no-structure.jpg)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2956888.png)

![2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2956891.png)

![methyl 3-[(but-2-ynamido)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2956892.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2956893.png)

![3-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2956897.png)

![[2-[5-(1-Methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2956899.png)